5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a hexyl chain and a pentanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Common in modifying the amino or hexyl groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Shares a similar pyrimidinone core but lacks the hexyl and pentanoic acid groups.
SM-102: A synthetic amino lipid used in lipid nanoparticles, structurally different but functionally related in terms of biological applications.
Uniqueness
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexyl chain and pentanoic acid moiety differentiate it from other pyrimidinones, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
104928-00-9 |
---|---|
Molecular Formula |
C15H25N3O3 |
Molecular Weight |
295.38 g/mol |
IUPAC Name |
5-(2-amino-4-hexyl-6-oxo-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C15H25N3O3/c1-2-3-4-5-9-12-11(8-6-7-10-13(19)20)14(21)18-15(16)17-12/h2-10H2,1H3,(H,19,20)(H3,16,17,18,21) |
InChI Key |
CLQFZHFNMXTWAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=O)NC(=N1)N)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.